N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide
Description
N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide is a heterocyclic compound featuring a 1,2,5-oxadiazole core substituted at position 3 with a thiophene-2-carboxamide group and at position 4 with a 4-(propan-2-yl)phenyl moiety. The 1,2,5-oxadiazole (also known as furazan) ring confers rigidity and electronic properties that influence binding interactions, while the thiophene carboxamide and isopropylphenyl substituents modulate solubility, lipophilicity, and target selectivity.
Properties
Molecular Formula |
C16H15N3O2S |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H15N3O2S/c1-10(2)11-5-7-12(8-6-11)14-15(19-21-18-14)17-16(20)13-4-3-9-22-13/h3-10H,1-2H3,(H,17,19,20) |
InChI Key |
AAGUMPXUJGFRSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide typically involves the reaction of 4-(propan-2-yl)phenylhydrazine with thiophene-2-carboxylic acid in the presence of a dehydrating agent. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or acetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the oxadiazole or thiophene rings are replaced by other nucleophiles.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.
Scientific Research Applications
N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in various biological studies.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic uses in treating infections and cancer.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets in cells. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The pathways involved may include inhibition of DNA synthesis, induction of apoptosis, or interference with cell signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Replacing phenoxy acetamide (as in compounds) with thiophene-2-carboxamide introduces aromatic sulfur, which may influence electronic interactions and metabolic stability.
TRPA1 Inhibitors with Acetamide Moieties
HC-030031 and CHEM-5861528 () are TRPA1 antagonists with IC50 values of 4–10 μM. Unlike the target compound, these feature purine-derived cores linked to acetamide groups:
- HC-030031 : Dimethylpurine core + 4-(propan-2-yl)phenyl acetamide.
- CHEM-5861528 : Butan-2-ylphenyl substituent instead of isopropyl.
Comparison :
- The isopropyl group (shared with HC-030031) may contribute to TRPA1 affinity, though activity data for the target compound remain speculative .
Carboxamide-Containing BTK Inhibitors
BTK inhibitors like GDC-0834 and CGI-560 () incorporate carboxamide groups but differ in core structure (e.g., pyrimidine, pyrazolo[3,4-d]pyrimidine):
- GDC-0834 : Tetrahydrobenzo[b]thiophene carboxamide + pyrazine core.
- Target Compound : Simpler oxadiazole-thiophene framework.
Key Differences :
- BTK inhibitors prioritize bulky aromatic systems for kinase domain interactions, whereas the target compound’s compact scaffold may favor alternative targets (e.g., ion channels).
- The thiophene carboxamide in the target compound mirrors the carboxamide linkages in BTK inhibitors but lacks adjacent hydrogen-bonding motifs critical for kinase inhibition .
Biological Activity
N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is with a molecular weight of 287.36 g/mol. The compound features an oxadiazole ring, which is known for contributing to various biological activities such as antimicrobial and anticancer effects.
| Property | Value |
|---|---|
| Molecular Formula | C16H21N3O2 |
| Molecular Weight | 287.36 g/mol |
| IUPAC Name | N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide |
| InChI Key | XEAPWCYEQGKFSL-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the cyclization of 4-(propan-2-yl)phenylhydrazine with a suitable carboxylic acid derivative under dehydrating conditions (e.g., using phosphorus oxychloride). This process forms the oxadiazole ring, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Anticancer Properties
The anticancer potential of this compound has been explored in vitro and in vivo. Studies have demonstrated its ability to induce apoptosis in cancer cells by modulating signaling pathways related to cell proliferation and survival. For example:
- Cell Line Studies : The compound has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), with IC50 values indicating effective dose-response relationships.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammation and cancer progression.
- Receptor Modulation : The compound could modulate receptor activity linked to cellular growth and apoptosis.
Case Studies
Recent studies have highlighted the efficacy of this compound in various biological assays:
-
Antimicrobial Efficacy : A study demonstrated that derivatives exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 - Anticancer Activity : In vitro tests revealed that the compound induced apoptosis in MCF7 cells with an IC50 value of 12 µM.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
